molecular formula C11H20N2O4 B2456046 N1-(tert-butyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide CAS No. 2034203-71-7

N1-(tert-butyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Cat. No.: B2456046
CAS No.: 2034203-71-7
M. Wt: 244.291
InChI Key: GUAGWMLXPVCIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(tert-butyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a tert-butyl group, a tetrahydrofuran ring, and an oxalamide moiety, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group at the 3-position of the tetrahydrofuran ring can be introduced via selective oxidation reactions.

    Attachment of the Oxalamide Moiety: The oxalamide moiety is introduced through a condensation reaction between an oxalyl chloride derivative and an amine precursor.

    Incorporation of the tert-Butyl Group: The tert-butyl group is typically introduced via alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N1-(tert-butyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve halides or organometallic reagents under catalytic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

N1-(tert-butyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(tert-butyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(tert-butyl)-N2-(hydroxymethyl)oxalamide
  • N1-(tert-butyl)-N2-(tetrahydrofuran-3-yl)oxalamide
  • N1-(tert-butyl)-N2-(methyl)oxalamide

Uniqueness

N1-(tert-butyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide stands out due to the presence of the hydroxyl group on the tetrahydrofuran ring, which imparts unique chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and enhances its versatility in various applications.

Properties

IUPAC Name

N'-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)13-9(15)8(14)12-6-11(16)4-5-17-7-11/h16H,4-7H2,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAGWMLXPVCIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC1(CCOC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.